molecular formula C9H13NO.ClH<br>C9H14ClNO B8677882 Phenylpropanolamine hydrochloride-* prec CRS CAS No. 3198-15-0

Phenylpropanolamine hydrochloride-* prec CRS

货号: B8677882
CAS 编号: 3198-15-0
分子量: 187.66 g/mol
InChI 键: DYWNLSQWJMTVGJ-KUSKTZOESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenylpropanolamine hydrochloride-* prec CRS is an orally administered agent primarily used for the treatment of obesity. It exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites. The parent compound, sibutramine, is a potent inhibitor of serotonin and norepinephrine reuptake in vivo .

准备方法

Synthetic Routes and Reaction Conditions

Phenylpropanolamine hydrochloride-* prec CRS is synthesized through a series of chemical reactions starting from the parent compound, sibutramine. The synthesis involves the formation of secondary and primary amine metabolites (M1 and M2) through specific reaction conditions that facilitate the inhibition of serotonin and norepinephrine reuptake .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes that ensure the purity and efficacy of the compound. The production methods are designed to optimize yield and minimize impurities, adhering to stringent quality control standards .

化学反应分析

Types of Reactions

Phenylpropanolamine hydrochloride-* prec CRS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently .

Major Products Formed

The major products formed from the chemical reactions of this compound include its secondary (M1) and primary (M2) amine metabolites. These metabolites are responsible for the compound’s pharmacological effects .

科学研究应用

Veterinary Applications

Phenylpropanolamine hydrochloride is primarily used in veterinary medicine for the management of urinary incontinence in dogs. The product marketed as Proin is a chewable tablet that helps tighten the bladder and urethral muscles, thus preventing urine leakage.

Product Name Active Ingredient Dosage Form Indication
ProinPhenylpropanolamineChewable TabletUrinary incontinence in dogs

The efficacy of Proin has been documented through various case studies, where it significantly improved urinary control in affected animals. However, some reports indicate adverse effects, including increased thirst and potential seizures when combined with certain medications .

Human Medical Applications

In humans, phenylpropanolamine hydrochloride has been used as a nasal decongestant and an appetite suppressant. Its mechanism involves stimulating alpha-adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. It also indirectly stimulates beta-adrenergic receptors, which can increase heart rate and cardiac output .

Nasal Decongestion

Phenylpropanolamine was once a common ingredient in over-the-counter cold medications due to its effectiveness in relieving nasal congestion. However, safety concerns have arisen regarding its association with hemorrhagic strokes, particularly among women using it for weight control or as a decongestant . The FDA has since discouraged its use in non-prescription products due to these risks.

Appetite Suppression

The compound was also widely used in diet aids before being linked to serious cardiovascular events. A notable case-control study indicated an increased risk of hemorrhagic stroke associated with its use, leading to significant regulatory changes and the withdrawal of many products containing phenylpropanolamine from the market .

Pharmacokinetics and Safety Profile

Phenylpropanolamine has a half-life of approximately 2.1 to 3.4 hours and exhibits reduced bioavailability due to first-pass metabolism . Its pressor effects have been studied extensively; for instance, one study demonstrated significant increases in blood pressure among patients with orthostatic hypotension after administration .

Adverse Effects

Despite its therapeutic benefits, phenylpropanolamine is associated with several adverse drug reactions (ADRs). A review indicated that severe ADRs were reported in 82% of cases following ingestion of non-overdose amounts . Common side effects include hypertension, anxiety, and gastrointestinal disturbances.

Case Studies and Research Findings

Several studies have documented the clinical implications of phenylpropanolamine use:

  • A study published in JAMA evaluated the pressor effect of phenylpropanolamine in healthy individuals, noting a statistically significant but clinically unimportant increase in blood pressure following administration .
  • In veterinary settings, numerous case reports have highlighted the successful management of urinary incontinence with Proin, although some cases noted adverse reactions such as increased urination frequency and behavioral changes .

作用机制

Phenylpropanolamine hydrochloride-* prec CRS produces its therapeutic effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse. By inhibiting the reuptake of these neurotransmitters, this compound promotes a sense of satiety and decreases appetite, thereby reducing food intake .

相似化合物的比较

Similar Compounds

Uniqueness

Phenylpropanolamine hydrochloride-* prec CRS is unique in its dual inhibition of serotonin and norepinephrine reuptake, which distinguishes it from other weight management compounds. Its metabolites, M1 and M2, also contribute to its distinct pharmacological profile .

生物活性

Phenylpropanolamine hydrochloride (PPA) is a sympathomimetic agent primarily used as a decongestant and appetite suppressant. Its biological activity is characterized by its interaction with adrenergic receptors, pharmacokinetics, and associated health risks.

Phenylpropanolamine primarily functions as an indirect sympathomimetic agent. It stimulates the release of norepinephrine, which subsequently activates alpha-1 and beta-adrenergic receptors. This mechanism leads to various physiological effects:

  • Alpha-1 Adrenergic Receptor Activation : Causes vasoconstriction, reducing nasal congestion and increasing airway patency.
  • Beta-Receptor Activation : Induces tachycardia and enhances myocardial contractility, although this effect is less pronounced compared to alpha receptor stimulation .

Pharmacokinetics

The pharmacokinetic profile of phenylpropanolamine includes:

  • Absorption : Approximately 38% bioavailability due to first-pass metabolism.
  • Half-Life : Ranges from 2.1 to 4 hours, depending on the formulation .
  • Volume of Distribution : Estimated at 3.0 to 4.5 L/kg, indicating moderate tissue distribution .
  • Metabolism : Minimal metabolism occurs; about 3-4% of an oral dose is metabolized into metabolites such as hippuric acid and 4-hydroxynorephedrine .

Adverse Effects and Safety Concerns

Significant safety concerns have been raised regarding the use of phenylpropanolamine. A notable study indicated an association between PPA use and an increased risk of hemorrhagic stroke , particularly in women using it for weight control or nasal decongestion shortly after initiating treatment . The FDA has since advised against its use in over-the-counter products due to these risks .

Case Studies

Several studies have highlighted both the efficacy and risks associated with phenylpropanolamine:

  • Efficacy in Urinary Incontinence : PPA has been shown to effectively manage urinary incontinence in dogs by stimulating the internal urethral sphincter through norepinephrine release .
  • Pressor Response in Orthostatic Hypotension : A study demonstrated that oral administration of PPA significantly increased blood pressure in patients with autonomic failure, indicating its potent vasopressor effects .

Data Summary Table

ParameterValue
Bioavailability~38%
Half-Life2.1 - 4 hours
Volume of Distribution3.0 - 4.5 L/kg
Metabolism~3-4% metabolized
Main Adverse EffectHemorrhagic stroke risk

属性

CAS 编号

3198-15-0

分子式

C9H13NO.ClH
C9H14ClNO

分子量

187.66 g/mol

IUPAC 名称

(1R,2S)-2-amino-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1

InChI 键

DYWNLSQWJMTVGJ-KUSKTZOESA-N

SMILES

CC(C(C1=CC=CC=C1)O)N.Cl

手性 SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl

规范 SMILES

CC(C(C1=CC=CC=C1)O)N.Cl

熔点

381 to 385 °F (NTP, 1992)

物理描述

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)

溶解度

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylpropanolamine hydrochloride-* prec CRS
Reactant of Route 2
Phenylpropanolamine hydrochloride-* prec CRS
Reactant of Route 3
Reactant of Route 3
Phenylpropanolamine hydrochloride-* prec CRS
Reactant of Route 4
Phenylpropanolamine hydrochloride-* prec CRS
Reactant of Route 5
Phenylpropanolamine hydrochloride-* prec CRS
Reactant of Route 6
Phenylpropanolamine hydrochloride-* prec CRS

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。